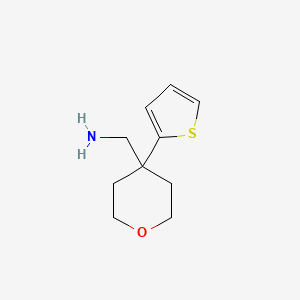

(4-Thien-2-yltetrahydropyran-4-yl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-thiophen-2-yloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEBHUWSRFXHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640374 | |

| Record name | 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906422-74-0 | |

| Record name | 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Thien-2-yltetrahydropyran-4-yl)methylamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on a logical, three-step synthetic sequence, beginning with commercially available starting materials. Each step is detailed with in-depth mechanistic explanations, field-proven experimental protocols, and critical analysis of reaction parameters. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The molecular scaffold of this compound incorporates two key pharmacophoric elements: the tetrahydropyran (THP) ring and a thiophene moiety. The THP ring is a prevalent feature in numerous natural products and approved pharmaceuticals, often serving as a metabolically stable, hydrophilic replacement for aromatic or carbocyclic rings.[1][2] The thiophene ring is a well-established bioisostere for the phenyl group, frequently used to modulate physicochemical properties and enhance biological activity. The combination of these fragments around a central quaternary carbon creates a unique three-dimensional structure of significant interest for library synthesis and lead optimization programs.

This guide details a convergent and efficient synthesis strategy that hinges on the creation of a key nitrile intermediate. The pathway is designed for reliability and scalability, employing well-understood, high-yielding chemical transformations.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most strategically sound approach involves the reduction of a nitrile, a classic and highly effective method for the synthesis of primary amines.[3][4][5][6][7]

Caption: Retrosynthetic analysis of the target amine.

This pathway is advantageous for several reasons:

-

Convergent Approach: It efficiently builds the core quaternary carbon by coupling two readily available fragments: tetrahydropyran-4-one and a thiophene-derived organometallic reagent.

-

Reliable Transformations: Each step—Grignard addition, SN1 cyanation of a tertiary alcohol, and nitrile reduction—is a high-yielding, well-documented transformation in organic synthesis.

-

Avoidance of Decarboxylation Rearrangements: Alternative routes, such as those involving Hofmann, Curtius, or Schmidt rearrangements on a carboxylic acid derivative, are less direct.[8][9][10] These methods would require the synthesis of a more complex precursor and are primarily used for converting amides or acids directly to amines with the loss of a carbon atom, which is not the transformation required here.[11][12][13]

Forward Synthesis: A Step-by-Step Technical Guide

The selected forward synthesis is presented as a three-step sequence.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4-(Thien-2-yl)tetrahydropyran-4-ol

This step establishes the crucial C4-quaternary center via the nucleophilic addition of a thiophene-derived Grignard reagent to tetrahydropyran-4-one.

-

Expertise & Experience: The Grignard reaction is a cornerstone of C-C bond formation.[14] Success hinges on maintaining strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent.[14] The use of 2-thienylmagnesium bromide, prepared in situ or from commercial sources, provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone. High concentrations of the alkyl halide precursor can sometimes lead to Wurtz-type coupling side products, so slow addition is key.[14]

-

Experimental Protocol:

-

All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a dry nitrogen or argon atmosphere.

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.1 eq).

-

Add a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel.

-

Add a small portion (~5%) of the 2-bromothiophene solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle refluxing or cloudiness), add a single crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature to ensure full formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of tetrahydropyran-4-one (0.95 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure tertiary alcohol.

-

Step 2: Synthesis of 4-(Thien-2-yl)tetrahydro-2H-pyran-4-carbonitrile

The tertiary alcohol is converted to a nitrile via an Sₙ1 mechanism. The hydroxyl group is first transformed into a better leaving group, facilitating the formation of a stable tertiary carbocation, which is then trapped by the cyanide nucleophile.

-

Expertise & Experience: Direct substitution of a tertiary hydroxyl group is inefficient. It must first be converted to a good leaving group. Thionyl chloride (SOCl₂) is an excellent choice as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed. The subsequent reaction with sodium cyanide proceeds via a stabilized tertiary carbocation intermediate. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion highly nucleophilic and available for reaction.

-

Experimental Protocol:

-

Dissolve the alcohol intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude tertiary chloride. Caution: This intermediate may be unstable and is typically used immediately in the next step without further purification.

-

Dissolve the crude chloride in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) (1.5 eq). Extreme Caution: NaCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be avoided to prevent the formation of HCN gas.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash thoroughly with water and brine to remove DMSO, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to afford the desired nitrile.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and effectiveness.

-

Expertise & Experience: Nitrile reduction to a primary amine requires a powerful hydride source.[5] LiAlH₄ delivers two equivalents of hydride (H⁻): the first attacks the electrophilic nitrile carbon to form an intermediate imine anion, and the second attacks the imine carbon to generate a dianion, which is then protonated during workup to yield the amine.[3][4] The reaction is highly exothermic and reactive towards protic sources; therefore, strict anhydrous conditions and careful quenching are paramount.

-

Experimental Protocol:

-

To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the nitrile intermediate from Step 2 (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C.

-

Perform a Fieser workup by quenching the reaction sequentially and very carefully with:

-

Water (X mL, where X = grams of LiAlH₄ used).

-

15% aqueous NaOH solution (X mL).

-

Water (3X mL).

-

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine.

-

The product can be purified by acid-base extraction or by column chromatography on silica gel (eluting with a DCM/Methanol/Ammonia system) to provide the final, pure product.

-

Quantitative Data Summary

The following table summarizes the expected outcomes for this synthetic pathway. Yields are representative and may vary based on scale and experimental execution.

| Step | Intermediate/Product Name | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | Key Analytical Data (Expected) |

| 1 | 4-(Thien-2-yl)tetrahydropyran-4-ol | C₉H₁₂O₂S | 184.25 | 85-95% | ¹H NMR: Signals for thiophene protons, THP ring protons (diastereotopic), and a singlet for the hydroxyl proton. |

| 2 | 4-(Thien-2-yl)tetrahydro-2H-pyran-4-carbonitrile | C₁₀H₁₁NOS | 193.26 | 70-85% | IR: Strong C≡N stretch ~2240 cm⁻¹. ¹H NMR: Disappearance of the -OH signal, characteristic shifts for thiophene and THP protons. |

| 3 | This compound | C₁₀H₁₅NOS | 197.30 | 80-90% | IR: Disappearance of C≡N stretch, appearance of N-H stretches ~3300-3400 cm⁻¹. MS (ESI+): [M+H]⁺ at m/z 198.1. |

Safety and Handling

-

Grignard Reagents: Highly flammable, pyrophoric, and water-reactive. Must be handled under an inert atmosphere.

-

Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.

-

Sodium Cyanide: Acutely toxic by all routes of exposure. Contact with acid liberates deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood. A calcium gluconate antidote kit should be readily available.

-

Lithium Aluminum Hydride: Highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Use only anhydrous solvents and perform a careful, controlled quench.

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to this compound. The strategy leverages fundamental and robust organic reactions, starting from commercially available materials. By providing detailed mechanistic insights and practical experimental protocols, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the production of this key structural motif for further investigation and application in drug discovery programs.

References

- 1. leapchem.com [leapchem.com]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of (4-Thien-2-yltetrahydropyran-4-yl)methylamine: A Technical Guide

Introduction

(4-Thien-2-yltetrahydropyran-4-yl)methylamine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Its unique structural architecture, featuring a thiophene ring linked to a tetrahydropyran core with a methylamine substituent, presents an interesting profile for biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation of this molecule's properties. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and provides detailed, field-proven protocols. The focus is on building a self-validating system of characterization through a multi-faceted spectroscopic approach.

The Importance of Spectroscopic Analysis

In drug discovery and development, an unambiguous understanding of a molecule's structure is non-negotiable. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structural integrity of a synthesized compound. Each technique offers a unique piece of the structural puzzle:

-

NMR Spectroscopy reveals the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight of the compound and can provide insights into its structure through fragmentation analysis.

By combining the data from these techniques, a complete and confident characterization of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene H | 6.8 - 7.3 | m | 3H |

| Tetrahydropyran O-CH₂ | 3.6 - 4.0 | m | 4H |

| Methylamine CH₂ | 2.8 - 3.2 | s | 2H |

| Tetrahydropyran C-CH₂ | 1.8 - 2.2 | m | 4H |

| Amine NH₂ | 1.5 - 2.5 | br s | 2H |

Causality behind Predictions:

-

Thiophene Protons: These protons are in an aromatic environment and are therefore deshielded, appearing at a higher chemical shift.

-

Tetrahydropyran O-CH₂ Protons: The protons on the carbons adjacent to the oxygen atom are deshielded due to the electronegativity of oxygen.

-

Methylamine CH₂ Protons: These protons are adjacent to the amine group, resulting in a moderate chemical shift.

-

Tetrahydropyran C-CH₂ Protons: These are aliphatic protons and appear at a lower chemical shift.

-

Amine NH₂ Protons: The chemical shift of amine protons can be variable and the peak is often broad due to hydrogen bonding and exchange with trace amounts of water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene C (quaternary) | 140 - 145 |

| Thiophene CH | 123 - 128 |

| Tetrahydropyran C-O | 65 - 70 |

| Methylamine CH₂ | 45 - 50 |

| Tetrahydropyran C (quaternary) | 40 - 45 |

| Tetrahydropyran C-C | 30 - 35 |

Causality behind Predictions:

-

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Aromatic carbons of the thiophene ring appear at higher chemical shifts. The carbon attached to the electronegative oxygen in the tetrahydropyran ring is also shifted downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Transfer the solution to a clean, unscratched 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (amine) | 3300 - 3500 | Medium | Stretch (two bands for primary amine) |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong | Stretch |

| N-H (amine) | 1590 - 1650 | Medium | Bend |

| C=C (aromatic) | 1450 - 1600 | Medium | Stretch |

| C-O (ether) | 1050 - 1150 | Strong | Stretch |

| C-N (amine) | 1020 - 1250 | Medium | Stretch |

Causality behind Predictions:

-

N-H Stretch: The two bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching vibrations.[3]

-

C-O Stretch: The strong absorption in the 1050-1150 cm⁻¹ range is a hallmark of the C-O-C ether linkage within the tetrahydropyran ring.[4]

-

Aromatic and Aliphatic C-H Stretches: The presence of both sp² (thiophene) and sp³ (tetrahydropyran and methylamine) hybridized carbons results in C-H stretching absorptions slightly above and below 3000 cm⁻¹, respectively.[5]

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[6]

Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure from the fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₅NOS. The calculated monoisotopic mass is 197.0874 g/mol . A prominent peak at m/z ≈ 197 is expected in the mass spectrum, corresponding to the molecular ion.

-

Nitrogen Rule: Since the molecule contains an odd number of nitrogen atoms (one), the molecular ion will have an odd nominal mass, which is consistent with 197.[7][8]

-

Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for amines.[7][9][10] The bond between the carbon bearing the amine and the adjacent carbon in the ring is likely to break. This would lead to the loss of a C₄H₈O fragment and the formation of a resonance-stabilized iminium ion.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

-

Further dilute this stock solution to a final concentration of about 10 µg/mL with the same solvent.[11]

-

The final solution may be acidified with a small amount of formic acid to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic approach utilizing NMR, IR, and Mass Spectrometry. This guide provides the theoretical framework, predicted spectral data, and robust experimental protocols necessary for the unambiguous structural elucidation and purity confirmation of this novel compound. By understanding the "why" behind each experimental step and the interpretation of the resulting data, researchers can confidently establish the chemical identity of this molecule, a critical step in its journey through the drug discovery and development pipeline.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. edinst.com [edinst.com]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical and chemical properties of (4-Thien-2-yltetrahydropyran-4-yl)methylamine

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Thien-2-yltetrahydropyran-4-yl)methylamine

Introduction

This compound is a unique heterocyclic compound that incorporates three key chemical motifs: a saturated tetrahydropyran (oxane) ring, an aromatic thiophene moiety, and a primary aminomethyl group. This trifunctional architecture makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The primary amine serves as a versatile synthetic handle and a basic center for salt formation, the thiophene ring provides a π-rich aromatic system that can engage in various electronic interactions, and the tetrahydropyran core acts as a rigid, non-planar scaffold.

This guide provides a comprehensive technical overview of the known and predicted properties of this compound. As a senior application scientist, the goal is not merely to list data but to provide context, explain the causality behind its chemical behavior, and offer field-proven insights into its analysis and potential manipulation. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently characterize and utilize this molecule in their development pipelines.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 906422-74-0 | [1][2] |

| IUPAC Name | (4-thiophen-2-yloxan-4-yl)methanamine | [2] |

| Molecular Formula | C₁₀H₁₅NOS | [1][2] |

| Molecular Weight | 197.30 g/mol | [1][2] |

| Canonical SMILES | C1COCCC1(CN)C2=CC=CS2 | [2] |

| InChI Key | LBEBHUWSRFXHQR-UHFFFAOYSA-N | [1][2] |

| Synonyms | 4-thien-2-yltetrahydropyran-4-yl methylamine, 4-(Aminomethyl)-4-(thien-2-yl)tetrahydro-2H-pyran | [1][2] |

The structure is characterized by a quaternary carbon at the 4-position of the tetrahydropyran ring, which is substituted with both a thiophen-2-yl group and an aminomethyl group.

References

A Technical Guide to the Novel Asymmetric Synthesis of Thienyl-Containing Tetrahydropyran Derivatives via Organocatalytic Domino Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) ring is a cornerstone scaffold in medicinal chemistry, appearing as the sixth most common ring system in all FDA-approved small-molecule drugs.[1] Its prevalence stems from its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, while providing a rigid three-dimensional framework for orienting pharmacophoric groups. Similarly, the thiophene ring is a privileged bioisostere of the benzene ring, frequently incorporated into drug candidates to modulate potency and metabolic profiles.[2][3] The strategic combination of these two moieties into a single thienyl-tetrahydropyran scaffold presents a compelling opportunity for the discovery of novel chemical entities with unique biological activities.

This technical guide moves beyond established synthetic routes to detail a novel, efficient, and highly stereoselective approach for the synthesis of functionalized thienyl-containing tetrahydropyran derivatives. We present an organocatalytic asymmetric domino Michael-hemiacetalization sequence. This strategy leverages the power of hydrogen-bonding catalysis to construct multiple stereocenters and the core heterocyclic structure in a single, atom-economical step from readily available starting materials.[4][5] By explaining the causal-mechanistic principles behind the protocol, this guide provides researchers with a robust and reproducible method to access this valuable chemical space.

Chapter 1: The Scientific Rationale for the Thienyl-Tetrahydropyran Scaffold

The Tetrahydropyran (THP) Moiety: A Privileged Scaffold in Drug Design

The THP ring is a saturated six-membered oxygen-containing heterocycle. Unlike its aromatic counterpart, pyridine, or its planar furan cousin, the THP ring adopts a stable chair conformation. This non-planar geometry is critical in drug design, as it allows for the precise spatial arrangement of substituents, enabling optimal interactions with complex biological targets like enzyme active sites and protein receptors.[6] Many natural products with potent biological activities, such as the anticancer macrolide bryostatin 1, feature the THP core, underscoring its evolutionary selection as a valuable structural motif.[1] Consequently, numerous synthetic methodologies have been developed to access this framework, including the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions.[6][7][8]

The Thiophene Ring: A Versatile Aromatic Pharmacophore

Thiophene and its derivatives are fixtures in medicinal chemistry, often employed as bioisosteric replacements for phenyl rings.[9] This substitution can lead to significant advantages, including altered electronic properties, improved metabolic stability by blocking sites of aromatic oxidation, and the introduction of new hydrogen bonding capabilities via the sulfur atom. Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][10]

Strategic Rationale: Combining the Thienyl and THP Moieties

The fusion of a thienyl group with a tetrahydropyran ring creates a novel scaffold that marries the metabolic and electronic advantages of the thiophene ring with the favorable pharmacokinetic and conformational properties of the THP moiety. This "scaffold hopping" approach from more common phenyl-THP systems is a proven strategy for generating new intellectual property and discovering compounds with improved or entirely new pharmacological profiles.[9][11] The synthetic challenge lies in developing methods that can construct this combined architecture with high efficiency and, crucially, with precise control over stereochemistry.

Chapter 2: An Overview of Established Synthetic Routes to Tetrahydropyrans

To appreciate the novelty of the proposed organocatalytic method, it is instructive to briefly review several powerful, established strategies for THP synthesis.

-

Prins Cyclization: This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone.[8] It forms an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form the THP ring.[7] While powerful, it often requires strong Lewis or Brønsted acids and can sometimes suffer from competing side reactions.[12][13]

-

Intramolecular Hetero-Diels-Alder Reaction: This cycloaddition provides a robust method for constructing dihydropyran systems, which can be subsequently reduced to the desired THP. The development of asymmetric catalysts has made this a valuable tool for enantioselective synthesis.[6][14]

-

Oxonium-Ene and Related Cyclizations: These reactions involve the intramolecular attack of an alkene onto an oxonium ion, similar to the Prins reaction, and are highly effective for building substituted THP rings.[15][16]

-

Intramolecular Oxa-Michael Addition: The 1,4-conjugate addition of a tethered alcohol to an α,β-unsaturated carbonyl system is a reliable method for THP synthesis.[17] The stereochemical outcome is often dependent on the specific substrate and reaction conditions.

-

Intramolecular Williamson Ether Synthesis: A classic method involving the S_N2 cyclization of a haloalcohol under basic conditions. While straightforward, it is often limited to simpler, less functionalized THP systems.[18]

These methods, while effective, often require multiple steps, harsh reagents, or metal-based catalysts. The quest for milder, more efficient, and highly stereoselective methods has led to the rise of organocatalysis.

Chapter 3: A Novel Approach: Asymmetric Organocatalytic Domino Synthesis

The Power of Organocatalytic Domino Reactions

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has become the third pillar of asymmetric synthesis.[5] Domino (or cascade) reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The combination of these two concepts allows for the rapid construction of molecular complexity from simple precursors in a highly efficient and environmentally benign manner.[4] For the synthesis of thienyl-tetrahydropyrans, we propose a domino Michael-hemiacetalization sequence catalyzed by a chiral squaramide catalyst.

Proposed Reaction and Mechanistic Rationale

The core transformation involves the reaction between an α-hydroxymethyl thienyl nitroalkene (1) and a 1,3-dicarbonyl compound (2) to yield the highly functionalized thienyl-tetrahydropyran (3) .

The rationale for this specific design is threefold:

-

Readily Available Starting Materials: Thienyl aldehydes and 1,3-dicarbonyl compounds are commercially available or easily prepared. The nitroalkene intermediate is accessible via a Henry reaction.

-

High Stereocontrol: Chiral hydrogen-bonding catalysts, such as those based on a squaramide core, are exceptionally effective at activating nitroalkenes towards nucleophilic attack while controlling the facial selectivity of the addition.[19]

-

Inherent Domino Sequence: The product of the initial Michael addition contains both a hydroxyl group and a carbonyl group in a sterically pre-organized conformation, perfectly poised for a rapid intramolecular hemiacetalization to form the stable THP ring.[4]

Mechanistic Workflow

The reaction proceeds through a well-defined catalytic cycle, which can be visualized as follows.

Caption: Proposed catalytic cycle for the domino Michael-hemiacetalization.

Causality of the Mechanism:

-

Activation: The squaramide catalyst, with its two hydrogen-bond donor sites, binds to and activates the nitroalkene (Michael Acceptor), lowering its LUMO energy and predisposing it to nucleophilic attack.[19] The chiral environment of the catalyst dictates which face of the alkene is exposed.

-

Michael Addition: The enol form of the 1,3-dicarbonyl compound (Michael Donor) attacks the activated nitroalkene. The stereochemistry of this addition is controlled by the catalyst.

-

Intramolecular Hemiacetalization: The newly formed Michael adduct is released from the catalyst. The proximity of the hydroxyl group to one of the carbonyls facilitates a rapid and spontaneous 6-exo-trig cyclization to form the thermodynamically stable six-membered tetrahydropyran ring.

-

Catalyst Regeneration: The catalyst is released unchanged and free to enter a new cycle.

Chapter 4: Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of a representative thienyl-tetrahydropyran derivative.

General Experimental Conditions

-

All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvents should be of anhydrous grade, purchased and used directly or dried using appropriate methods.

-

Reagents should be purchased from a reputable commercial supplier and used without further purification unless otherwise noted.

-

Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.

-

Column chromatography on silica gel is the recommended method for purification.

Step-by-Step Synthesis of Michael Acceptor: (E)-1-(thiophen-2-yl)-2-nitroprop-2-en-1-ol

-

To a solution of thiophene-2-carbaldehyde (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., diethylamine, 0.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the aldehyde is consumed.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude nitroaldol product can often be used directly in the next step or purified by column chromatography if necessary.

Step-by-Step Protocol for the Domino Michael-Hemiacetalization

-

In a dry vial, dissolve the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.1 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M).

-

Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 eq) to the catalyst solution.

-

Add the crude α-hydroxymethyl thienyl nitroalkene (1.0 eq) to the mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the consumption of the nitroalkene by TLC.

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

Purification and Characterization

-

Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the thienyl-tetrahydropyran as a solid or oil.

-

Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and chiral HPLC to determine the enantiomeric excess (e.e.).

Chapter 5: Data Analysis and Expected Results

The robustness of this organocatalytic method allows for the synthesis of a variety of thienyl-tetrahydropyran derivatives. The following table summarizes expected outcomes for a range of substrates, based on established principles of organocatalysis.[4][19]

| Entry | Thienyl Aldehyde Precursor | 1,3-Dicarbonyl Compound | Expected Yield (%) | Expected d.r. | Expected e.e. (%) |

| 1 | Thiophene-2-carbaldehyde | Acetylacetone | 85-95 | >20:1 | >95 |

| 2 | 5-Chlorothiophene-2-carbaldehyde | Acetylacetone | 80-90 | >20:1 | >97 |

| 3 | Thiophene-2-carbaldehyde | Dibenzoylmethane | 75-85 | >15:1 | >90 |

| 4 | Thiophene-3-carbaldehyde | Acetylacetone | 80-90 | >20:1 | >95 |

| 5 | Thiophene-2-carbaldehyde | Ethyl acetoacetate | 70-80 | ~10:1 | >92 |

Note: d.r. = diastereomeric ratio; e.e. = enantiomeric excess.

Interpretation of Results:

-

Yields: Generally expected to be high, reflecting the efficiency of the domino process.

-

Diastereoselectivity: The reaction is expected to be highly diastereoselective, favoring the formation of the all-cis substituted THP ring, which is often the thermodynamically preferred isomer.

-

Enantioselectivity: The chiral catalyst is expected to induce high levels of enantioselectivity, consistently producing one enantiomer in significant excess. Electron-withdrawing groups on the thiophene ring (Entry 2) may enhance the reactivity of the Michael acceptor and potentially improve selectivity.

Chapter 6: Conclusion and Future Outlook

This guide has detailed a novel, powerful, and highly stereoselective method for synthesizing thienyl-containing tetrahydropyran derivatives. The organocatalytic domino Michael-hemiacetalization strategy offers significant advantages over classical methods, including operational simplicity, mild reaction conditions, excellent stereocontrol, and high atom economy.

Future Directions:

-

Scaffold Diversification: The methodology is amenable to a wide range of substituted thienyl aldehydes and various 1,3-dicarbonyl compounds, allowing for the rapid generation of a library of novel compounds for biological screening.

-

Post-Synthetic Modification: The functional groups present in the product (nitro, carbonyl, hydroxyl) serve as versatile handles for further chemical transformations, enabling access to even more complex molecular architectures.

-

Application in Total Synthesis: This method could be applied as a key step in the total synthesis of complex natural products containing the thienyl-tetrahydropyran core.

-

Biological Evaluation: The synthesized compounds represent a novel chemical space and should be subjected to a broad range of biological assays to explore their therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.

By providing a detailed, mechanistically-grounded protocol, we hope to empower researchers to explore this promising area of medicinal chemistry.

References

- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. research.abo.fi [research.abo.fi]

- 14. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans via (3,5)-oxonium-ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Technique Approach to the Structural Elucidation of (4-Thien-2-yltetrahydropyran-4-yl)methylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. (4-Thien-2-yltetrahydropyran-4-yl)methylamine represents a scaffold of interest, combining the distinct chemical properties of a thiophene ring, a tetrahydropyran (THP) core, and a primary amine.[1] This guide presents a comprehensive, field-proven methodology for the unambiguous determination of its structure. By integrating data from high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, this document provides not just a protocol, but the scientific rationale behind each analytical choice, ensuring a self-validating and authoritative structural confirmation.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into the intricate connectivity of the molecule, the first step is to establish its fundamental properties: molecular formula and the nature of its functional groups.

High-Resolution Mass Spectrometry (HRMS)

The primary objective of HRMS is the precise determination of the compound's molecular formula, which is a critical constraint for all subsequent analysis.[2] Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between molecular formulas that have the same nominal mass.[3]

Protocol:

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using electrospray ionization (ESI) in positive ion mode.

-

Acquire the spectrum, focusing on the region of the expected protonated molecule [M+H]⁺.

-

The instrument's software is then used to calculate the elemental composition that corresponds to the measured accurate mass.[4][5]

Expected Result for C₁₀H₁₅NOS: The theoretical monoisotopic mass of the protonated molecule [C₁₀H₁₆NOS]⁺ is 198.0947. An experimental mass measurement within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula of C₁₀H₁₅NOS.[2][6] This formula indicates four degrees of unsaturation, which is consistent with the presence of a thiophene ring (4 degrees) and a saturated tetrahydropyran ring (1 degree), minus one for the ring-opening to a linear chain for calculation purposes, and plus one for the thiophene double bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Protocol:

-

Prepare the sample, typically as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the key absorption bands corresponding to the expected functional groups.

Expected Absorptions:

-

N-H Stretch (Primary Amine): Two distinct, sharp-to-medium peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[8][9]

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ for the sp² C-H bonds of the thiophene ring and just below 3000 cm⁻¹ for the sp³ C-H bonds of the tetrahydropyran and methyl groups.

-

N-H Bend (Primary Amine): A medium-intensity band around 1650-1580 cm⁻¹.[8]

-

C-O-C Stretch (Ether): A strong, characteristic band in the 1250-1020 cm⁻¹ region, confirming the ether linkage within the tetrahydropyran ring.[7]

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10][11] A combination of 1D and 2D NMR experiments is required for complete and unambiguous assignment.[12][13]

1D NMR: ¹H and ¹³C Spectra

¹H NMR - Proton Environments: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.

-

Thiophene Region (δ ~6.8-7.5 ppm): Three distinct signals are expected for the 2-substituted thiophene ring. The coupling patterns (doublet, doublet of doublets, etc.) and coupling constants (J-values) will be characteristic of this substitution pattern.

-

Tetrahydropyran Region (δ ~1.5-4.0 ppm): The protons on the THP ring will appear as complex multiplets. The axial and equatorial protons at each position are diastereotopic, leading to distinct signals and complex splitting patterns.

-

Methylamine Protons (-CH₂NH₂): The methylene (-CH₂-) protons adjacent to the nitrogen will likely appear as a singlet around δ 2.5-3.0 ppm. The amine (-NH₂) protons will appear as a broad singlet that is exchangeable with D₂O.

¹³C NMR - Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Thiophene Carbons (δ ~120-145 ppm): Four signals are expected, two protonated and two quaternary (one being the point of attachment to the THP ring).

-

Tetrahydropyran Carbons (δ ~20-80 ppm): Signals corresponding to the methylene carbons and the key quaternary carbon (C4) attached to both the thiophene and methylamine groups. The carbons adjacent to the ring oxygen will be the most downfield in this region.

-

Methylamine Carbon (-CH₂NH₂): A single signal in the aliphatic region, typically around δ 40-50 ppm.

2D NMR: Mapping the Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they are connected.[14][15]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[16] It is essential for tracing the connectivity within the thiophene and tetrahydropyran rings separately. A cross-peak between two proton signals indicates that they are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[17] It is the definitive method for assigning which proton belongs to which carbon, resolving any ambiguity from 1D spectra. Quaternary carbons will not show a signal in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals correlations between protons and carbons over two to three bonds.[16][18] This allows for the connection of isolated spin systems and the placement of quaternary carbons.

Key HMBC Correlations for Confirmation:

-

Thiophene to THP Link: Correlations from the THP protons near the substitution site to the quaternary carbon of the thiophene ring.

-

Methylamine to THP Link: A crucial correlation from the methylene protons (-CH₂NH₂) to the quaternary carbon (C4) of the tetrahydropyran ring.

-

Intra-ring Connectivity: Long-range correlations within the THP ring will further validate its structure.

Data Integration and Final Validation

The final step is to synthesize all the collected data into a single, cohesive structural assignment. The information must be cross-validating.

| Technique | Parameter | Expected Result for C₁₀H₁₅NOS | Purpose |

| HRMS | [M+H]⁺ m/z | ~198.0947 (within 5 ppm) | Confirms Molecular Formula[4] |

| FTIR | Wavenumber (cm⁻¹) | ~3350 (2 peaks), ~1100 | Identifies -NH₂ and C-O-C groups[8] |

| ¹H NMR | Chemical Shift (δ) | ~7 ppm (3H), ~1.5-4.0 ppm (8H), ~2.7 ppm (2H) | Maps proton environments |

| ¹³C NMR | Chemical Shift (δ) | ~120-145 ppm (4C), ~20-80 ppm (5C), ~45 ppm (1C) | Shows all unique carbons |

| COSY | Cross-peaks | Correlates adjacent protons within rings | Establishes H-H connectivity[16] |

| HSQC | Cross-peaks | Correlates protons to their attached carbons | Assigns C-H pairs[17] |

| HMBC | Cross-peaks | Correlates protons to carbons 2-3 bonds away | Connects molecular fragments[18] |

Workflow for Structural Elucidation

The logical flow from initial synthesis to final structural confirmation is a systematic process of increasing analytical detail.

References

- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation Section 6.4 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jchps.com [jchps.com]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. researchgate.net [researchgate.net]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. emerypharma.com [emerypharma.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Quantum Chemical Calculations for Thienyl-Tetrahydropyran Compounds in Drug Discovery

Introduction: The Convergence of Scaffolds and Silicon

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The thienyl-tetrahydropyran motif represents a fascinating conjunction of two such pharmacologically significant fragments. The tetrahydropyran (THP) ring, a conformationally constrained ether, often serves as a bioisostere for cyclohexane but with improved physicochemical properties such as reduced lipophilicity and the potential for hydrogen bonding, which can enhance absorption, distribution, metabolism, and excretion (ADME) profiles. Concurrently, the thienyl group, a sulfur-containing aromatic heterocycle, is a versatile component found in numerous approved drugs, valued for its ability to engage in various intermolecular interactions and its distinct electronic character.[1][2]

The synergy of these two moieties presents a rich chemical space for exploration. However, understanding the subtle interplay of their structural and electronic properties is paramount to optimizing their therapeutic potential. This is where quantum chemical (QC) calculations become an indispensable tool.[3] By moving beyond classical molecular mechanics, QC methods, particularly Density Functional Theory (DFT), allow us to model the electronic structure of these molecules with high fidelity, providing insights that are critical for predicting reactivity, stability, and interaction with biological targets.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven protocol for performing and interpreting quantum chemical calculations on thienyl-tetrahydropyran derivatives. We will eschew a rigid template, instead focusing on the causality behind each computational decision, ensuring a self-validating and scientifically robust workflow.

Pillar 1: Theoretical & Computational Methodology

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set.[6] For drug-like organic molecules containing second-row elements like sulfur, this choice is not trivial.

The Method: Why Density Functional Theory (DFT)?

For systems of the size typically encountered in drug discovery, full ab initio methods like coupled-cluster theory are computationally prohibitive.[3] DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.[7] It works by solving equations that relate the electron density to the total energy of the system, which is computationally more efficient than calculating the wavefunction for every single electron.[7]

Among the plethora of available functionals, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains a robust and widely validated choice for organic molecules.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects crucial for understanding reactivity and intermolecular interactions.

The Basis Set: A Critical Choice for Sulfur and Oxygen

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.

For molecules containing heteroatoms like sulfur and oxygen, a simple minimal basis set is inadequate. We require a more sophisticated split-valence basis set augmented with polarization and diffuse functions .

-

Split-Valence (e.g., 6-31G): This type of basis set uses two sets of functions to describe the valence electrons, giving the model more flexibility where chemistry happens, while using a single, more compact function for the core electrons.[10]

-

*Polarization Functions (e.g., (d) or ): These are functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). They are essential for describing the anisotropic (non-spherical) nature of electron density in molecules, which is crucial for accurately modeling bonding, especially in strained or heteroatomic systems.[11] For sulfur, the inclusion of d-functions is particularly important to correctly describe its bonding environment.[12][13]

-

Diffuse Functions (e.g., + or ++): These are large, spread-out functions that are critical for describing species with diffuse electron density, such as anions, or for accurately calculating properties related to the electronic periphery, like electron affinity and non-covalent interactions.

For our thienyl-tetrahydropyran system, the 6-31+G(d,p) basis set is an excellent starting point. It provides a good description of the valence electrons (6-31G), includes polarization functions on both heavy atoms (d) and hydrogens (p), and adds diffuse functions on heavy atoms (+) to better account for the lone pairs on oxygen and sulfur.

Therefore, the chosen level of theory for this guide is B3LYP/6-31+G(d,p). This combination is a well-established standard that provides reliable geometries and electronic properties for a reasonable computational cost.

Pillar 2: The Computational Workflow

The following protocol outlines a complete, self-validating workflow for the quantum chemical analysis of a thienyl-tetrahydropyran compound. This process is designed to ensure that the results are physically meaningful and derived from a true energy minimum on the potential energy surface.

Workflow Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. rroij.com [rroij.com]

- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. medium.com [medium.com]

- 7. learningbreeze.com [learningbreeze.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Thienyl Group: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendance of a Heterocyclic Workhorse

In the intricate tapestry of medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thienyl group, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged pharmacophore."[1] Its remarkable versatility and favorable physicochemical properties have led to its presence in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including cardiovascular disease, oncology, central nervous system disorders, and inflammatory conditions.[1][2]

This technical guide provides a comprehensive exploration of the thienyl group's role in drug design, moving beyond a mere catalog of its applications. We will delve into the fundamental principles that make the thienyl moiety an attractive choice for medicinal chemists, examine its role as a bioisosteric replacement for the ubiquitous phenyl ring, and provide practical insights into its synthesis and incorporation into drug candidates. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to equip researchers with the knowledge to effectively leverage the thienyl group in their own drug discovery endeavors.

I. The Thienyl Group: A Physicochemical and Structural Analysis

The utility of the thienyl group in drug design is rooted in its unique combination of electronic and steric properties, which often impart advantageous characteristics to a parent molecule.

A. Physicochemical Properties: A Comparative Overview

The thienyl group is often employed as a bioisostere of the phenyl ring, a common strategy to modulate a drug's properties while maintaining its core biological activity.[2] The substitution of a phenyl ring with a thienyl group can lead to significant, and often beneficial, changes in a molecule's physicochemical profile. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

| Property | Phenyl Group | Thienyl Group | Rationale and Impact on Drug Design |

| Lipophilicity (logP) | Generally higher | Generally lower | The sulfur atom in the thiophene ring introduces a degree of polarity, often leading to a decrease in lipophilicity compared to its phenyl analog. This can improve aqueous solubility and potentially reduce off-target toxicities associated with high lipophilicity. |

| pKa | Not applicable (non-ionizable) | Can influence the pKa of adjacent functional groups | The electron-donating or -withdrawing nature of the thiophene ring can subtly influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding and solubility. |

| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | The increased polarity of the thienyl group often translates to improved aqueous solubility, a crucial factor for oral bioavailability and formulation development. |

| Molecular Size and Shape | Planar, six-membered ring | Planar, five-membered ring | The smaller size of the thienyl ring can sometimes allow for a better fit into tight binding pockets of target proteins where a phenyl group might be too bulky. |

| Hydrogen Bonding | Can participate in π-π stacking and cation-π interactions | Can participate in π-π stacking, cation-π interactions, and the sulfur atom can act as a weak hydrogen bond acceptor.[2] | The ability of the sulfur atom to engage in hydrogen bonding provides an additional point of interaction with biological targets, potentially increasing binding affinity and selectivity. |

B. Metabolic Stability: A Double-Edged Sword

The metabolic fate of a drug is a critical factor in its overall efficacy and safety profile. The incorporation of a thienyl group can significantly influence a drug's metabolic stability, sometimes for the better, but it also carries a potential for the formation of reactive metabolites.[3]

Metabolic stability refers to a drug's resistance to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[4] A drug with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing.[4]

However, the metabolism of the thiophene ring can sometimes lead to the formation of reactive thiophene-S-oxides or thiophene epoxides.[3] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, which can lead to idiosyncratic drug-induced toxicities, including hepatotoxicity.[3] A notable example is the drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity attributed to the formation of a reactive thiophene metabolite.

It is crucial to note that the presence of a thienyl group does not automatically equate to toxicity. The overall metabolic profile of a drug is influenced by the entire molecular structure, and many thiophene-containing drugs have a safe and effective track record.[5] Careful early-stage ADME and toxicology studies are essential to assess the bioactivation potential of any new thienyl-containing drug candidate.

| Drug | Thienyl-containing | Phenyl Analog | Comparative Metabolic Stability |

| Ticlopidine | Yes | - | Ticlopidine is a prodrug that is metabolized to an active thiol metabolite. It has a relatively short half-life. |

| Clopidogrel | Yes | - | Clopidogrel is also a prodrug requiring metabolic activation. It has a more favorable metabolic profile and a lower incidence of certain side effects compared to ticlopidine.[6][7][8] |

| Duloxetine | Yes | - | Duloxetine is extensively metabolized, with an elimination half-life of approximately 10-12 hours.[9] |

| Celecoxib Analog | Thiophene-based | Celecoxib (phenyl-based) | Studies on thiophene analogs of celecoxib have shown that the thienyl moiety can influence metabolic stability, with some analogs exhibiting longer half-lives.[10] |

II. Strategic Incorporation of the Thienyl Group in Drug Design

The thienyl group has proven to be a valuable building block in a diverse range of therapeutic areas. Its ability to modulate physicochemical properties and engage in specific interactions with biological targets has been exploited to create highly effective drugs.

A. Thienopyridines in Cardiovascular Disease: Clopidogrel and Prasugrel

The thienopyridine class of drugs, which includes the blockbuster antiplatelet agents clopidogrel (Plavix®) and prasugrel (Effient®), exemplifies the successful application of the thienyl group. These drugs are prodrugs that require metabolic activation in the liver to form an active thiol metabolite.[11] This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attack and stroke.[11]

The signaling pathway of the P2Y12 receptor is a key target for antiplatelet therapy. The following diagram illustrates the mechanism of action of thienopyridines.

References

- 1. benchchem.com [benchchem.com]

- 2. JP2006517527A - Pharmaceutical composition having improved solubility - Google Patents [patents.google.com]

- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine: An Essential Building Block for Drug Discovery

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of a carbocycle with the THP ring can reduce lipophilicity and introduce a potential hydrogen bond acceptor through the ring oxygen, thereby improving solubility and target engagement. Specifically, 4-substituted THP derivatives serve as versatile building blocks in the synthesis of complex bioactive molecules. This application note provides a detailed, two-step protocol for the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a valuable intermediate for the development of novel therapeutics. The thiophene group, another important heterocycle in drug discovery, imparts unique electronic and steric properties. The combination of the thiophene and aminomethyl-tetrahydropyran motifs offers a rich chemical space for library synthesis and lead optimization.

This guide is designed for researchers, medicinal chemists, and process development scientists. It offers a comprehensive walkthrough of the synthesis, from the initial construction of the substituted tetrahydropyran ring to the final reduction of the nitrile, providing insights into the rationale behind the chosen methodologies and detailed experimental procedures.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the construction of the key intermediate, 4-(thien-2-yl)tetrahydropyran-4-carbonitrile. This is achieved through the alkylation of 2-thienylacetonitrile with bis(2-chloroethyl) ether under basic conditions. The second step is the reduction of the nitrile functionality to the corresponding primary amine using a robust reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

(4-Thien-2-yltetrahydropyran-4-yl)methylamine: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. An ideal scaffold should not only provide a robust framework for the elaboration of diverse chemical functionalities but also possess inherent physicochemical properties conducive to favorable pharmacokinetic and pharmacodynamic profiles. (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a unique heterocyclic compound, has emerged as a scaffold of significant interest in medicinal chemistry. Its structure, which combines the sp³-rich, conformationally defined tetrahydropyran ring with the aromatic, heteroatom-containing thiophene moiety, offers a compelling platform for the design of novel therapeutics. This application note provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.

The tetrahydropyran (THP) ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility and metabolic stability.[1] The thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and potential for specific interactions with biological targets.[2] The combination of these two motifs in this compound creates a three-dimensional structure that can effectively probe the chemical space of protein binding pockets. This molecule is particularly well-suited for fragment-based drug discovery (FBDD), a powerful approach for identifying novel lead compounds.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step sequence involving the formation of a key nitrile intermediate followed by its reduction.

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile

A common and effective method for the synthesis of the nitrile precursor involves the reaction of tetrahydro-4H-pyran-4-one with a thiophene-derived nucleophile in the presence of a cyanide source. A plausible approach is a variation of the Strecker synthesis or a related cyanation reaction.

Step 2: Reduction of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile to this compound

The reduction of the nitrile group to a primary amine is a crucial final step. Several established methods can be employed, with the choice of reagent influencing the reaction conditions and work-up procedure. Two widely used and effective methods are catalytic hydrogenation with Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LAH).

-

Catalytic Hydrogenation with Raney® Nickel: This method is often preferred for its milder reaction conditions and easier work-up. Raney Nickel is a versatile catalyst for the hydrogenation of nitriles to primary amines.[2][3][4][5][6] The reaction is typically carried out under a hydrogen atmosphere.

-

Reduction with Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[7][8][9][10] This method is highly effective but requires stringent anhydrous conditions due to the reactivity of LAH with water.

Applications in Medicinal Chemistry

The this compound scaffold has shown promise in the development of therapeutic agents targeting a variety of biological systems, with a particular emphasis on central nervous system (CNS) disorders.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a key protein involved in the regulation of dopamine levels in the brain and is a target for drugs used to treat conditions such as ADHD and depression. Research has shown that oxacyclic and carbacyclic analogues of methylphenidate, which are structurally related to the thienyl-tetrahydropyran scaffold, can be potent and selective inhibitors of the dopamine transporter.[11][12] The unique three-dimensional structure of this compound allows for the exploration of interactions within the DAT binding pocket, potentially leading to the development of novel DAT inhibitors with improved selectivity and pharmacokinetic profiles.[13]

Fragment-Based Drug Discovery (FBDD)

As a relatively small and structurally diverse molecule, this compound is an excellent candidate for fragment-based drug discovery. FBDD involves screening libraries of small molecules ("fragments") to identify those that bind to a biological target. These initial hits can then be elaborated and optimized to develop potent and selective drug candidates. The thienyl and aminomethyl groups on the tetrahydropyran ring of the title compound provide clear vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Scaffold for CNS Drug Development

The physicochemical properties of the thienyl-tetrahydropyran scaffold make it an attractive starting point for the development of drugs targeting the central nervous system. The ability to cross the blood-brain barrier is a critical requirement for CNS-active drugs, and the lipophilicity and hydrogen bonding capacity of this scaffold can be fine-tuned through chemical modification to optimize brain penetration.[14][15] The structural rigidity of the tetrahydropyran ring can also contribute to improved target selectivity and reduced off-target effects.

Experimental Protocols

Protocol 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile

This protocol is a representative procedure for the synthesis of the nitrile intermediate.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi)

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous tetrahydrofuran (THF)

-